An In-depth Technical Guide to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
An In-depth Technical Guide to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane
CAS Number: 218594-11-7 Molecular Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol
Disclaimer: The following guide is a prospective analysis based on established chemical principles and data from analogous structures. As of the time of writing, there is a notable absence of primary literature detailing the synthesis, characterization, and application of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane. This document is intended to provide researchers with a foundational understanding and a strategic starting point for its synthesis and potential utility.
Introduction
4-Benzyl-7-oxa-4-azaspiro[2.5]octane is a unique spirocyclic molecule that merges three key structural motifs: a piperidine ring, a benzyl group, and a highly strained oxirane (epoxide) ring. Spirocyclic scaffolds are of increasing interest in medicinal chemistry and drug discovery. Their inherent three-dimensionality allows for a more comprehensive exploration of chemical space compared to flat, aromatic structures, which can lead to enhanced potency, selectivity, and improved physicochemical properties such as solubility.[1][2][3] The N-benzyl piperidine moiety is a common feature in a variety of biologically active compounds, including analgesics, antipsychotics, and antihistamines.[4][5] The epoxide ring is a versatile synthetic handle, susceptible to ring-opening reactions by a wide array of nucleophiles, enabling the introduction of diverse functional groups.[6][7] This combination of features makes 4-Benzyl-7-oxa-4-azaspiro[2.5]octane a promising, yet underexplored, building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 203.28 g/mol | [8][9] |
| Molecular Formula | C₁₃H₁₇NO | [8][9] |
| IUPAC Name | 4-benzyl-7-oxa-4-azaspiro[2.5]octane | [8] |
| CAS Number | 218594-11-7 | [8] |
| Purity (Typical) | ≥97% | [8] |
| Appearance | Likely a solid or oil at room temperature | Inferred |
Proposed Synthetic Pathway
The most logical and convergent synthetic route to 4-Benzyl-7-oxa-4-azaspiro[2.5]octane would likely involve two key transformations: the synthesis of the precursor ketone, N-benzyl-4-piperidone, followed by the conversion of the ketone to the spiro-epoxide. The Corey-Chaykovsky reaction is a well-established and highly effective method for the latter transformation.[10][11][12][13]
Caption: Proposed two-stage synthesis of 4-Benzyl-7-oxa-4-azaspiro[2.5]octane.
Part 1: Synthesis of N-Benzyl-4-piperidone
N-Benzyl-4-piperidone is a common intermediate and several synthetic methods are reported.[4][9] A common approach involves the reaction of benzylamine with methyl acrylate through a Michael addition, followed by a Dieckmann condensation, and subsequent hydrolysis and decarboxylation.[4]
Part 2: Corey-Chaykovsky Epoxidation
The Corey-Chaykovsky reaction utilizes a sulfur ylide to transfer a methylene group to a carbonyl, forming an epoxide.[11] This reaction is particularly well-suited for the synthesis of spiro-epoxides from cyclic ketones.
Materials:
-
N-Benzyl-4-piperidone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove mineral oil.
-
Add anhydrous DMSO via syringe and stir the suspension.
-
Add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature. The reaction is exothermic and may require cooling with a water bath.
-
Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases and a homogenous solution of the sulfur ylide is formed.
-
-
Epoxidation Reaction:
-
In a separate flame-dried flask, dissolve N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C using an ice bath.
-
Slowly add the pre-formed sulfur ylide solution to the ketone solution via cannula or dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Benzyl-7-oxa-4-azaspiro[2.5]octane.
-
Potential Reactivity and Synthetic Utility
The primary site of reactivity in 4-Benzyl-7-oxa-4-azaspiro[2.5]octane is the strained epoxide ring. This ring can be opened by a variety of nucleophiles, providing a gateway to a diverse range of functionalized piperidine derivatives.
Caption: Reactivity of the spiro-epoxide with nucleophiles.
-
With Amines: Reaction with primary or secondary amines would yield amino alcohol derivatives, which are valuable scaffolds in medicinal chemistry.
-
With Thiols: Thiolates can act as nucleophiles to open the epoxide, leading to thioethers with a vicinal alcohol.
-
With Azides: Introduction of an azide group via ring-opening with sodium azide provides a precursor for the synthesis of amino derivatives (via reduction) or triazoles (via click chemistry).
-
Under Acidic Conditions: Acid-catalyzed ring-opening with water, alcohols, or other weak nucleophiles would lead to diols or ether-alcohols, respectively.[6] The regioselectivity of the attack (at the spiro carbon versus the methylene carbon) would be influenced by steric and electronic factors.
The tertiary amine of the piperidine ring can be quaternized or, potentially, the N-benzyl group could be removed via hydrogenolysis, allowing for further functionalization at the nitrogen atom.[4]
Potential Applications in Drug Discovery
The 4-Benzyl-7-oxa-4-azaspiro[2.5]octane scaffold is a promising starting point for the development of novel therapeutic agents.
-
Increased Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional framework. This can lead to improved binding affinity and selectivity for protein targets by presenting functional groups in specific spatial orientations.[1][2][3]
-
Access to Novel Chemical Space: As an under-explored scaffold, it offers the potential to generate novel intellectual property.
-
Analgesics and CNS Agents: The piperidine ring is a core component of many centrally acting drugs.[4][14] Functionalized derivatives of this spirocycle could be explored for their activity as analgesics, antipsychotics, or agents for other neurological disorders.
-
Enzyme Inhibitors: The epoxide itself is a reactive group that can potentially form covalent bonds with nucleophilic residues in an enzyme's active site, making it a candidate for designing irreversible inhibitors.
Recommended Analytical Characterization
For a researcher who successfully synthesizes this compound, a full analytical characterization would be essential to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms. The characteristic signals for the benzylic protons, the piperidine ring protons, and the diastereotopic protons of the epoxide ring would be key identifiers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show the absence of a carbonyl (C=O) stretch from the starting material and the presence of characteristic C-O-C stretches for the ether and epoxide.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be used to determine the purity of the final compound.
Conclusion
While 4-Benzyl-7-oxa-4-azaspiro[2.5]octane is not yet a well-documented compound in the scientific literature, its constituent parts suggest significant potential as a versatile building block in medicinal chemistry and organic synthesis. The proposed synthetic route via the Corey-Chaykovsky reaction on N-benzyl-4-piperidone is a robust and logical approach. The inherent reactivity of the epoxide ring, combined with the desirable three-dimensional nature of the spirocyclic piperidine scaffold, makes this molecule a compelling target for researchers aiming to explore novel chemical space and develop new biologically active compounds.
References
-
4-benzyl-7-oxa-4-azaspiro[2.5]octane 97% | CAS: 218594-11-7. (n.d.). Goodrich Chemical. Retrieved January 21, 2026, from [Link]
- Vice, S., Bara, T., Bauer, A., Evans, C. A., Fort, J., Josien, H., McCombie, S., Miller, M., Nazareno, D., Palani, A., & Tagat, J. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487–2492.
- Pennington, M. R., Proulx, C., & Miles, T. J. (2005). Synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones obtained by epoxidation of 4-alkylidene-2-oxetanones. Journal of the American Chemical Society, 127(48), 16754–16755.
- Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 47(12), 3146-3156.
- Pennington, M. R., Proulx, C., & Miles, T. J. (2005). Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Obtained by Epoxidation of 4-Alkylidene-2-Oxetanones. Journal of the American Chemical Society, 127(48), 16754-16755.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
-
Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Johnson–Corey–Chaykovsky reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Wang, X., & Aubé, J. (2008). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC. Retrieved January 21, 2026, from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]
-
4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Corey-Chaykovsky Reactions. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents.
- Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1994). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry, 59(17), 4949–4952.
-
Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1994). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. American Chemical Society. Retrieved January 21, 2026, from [Link]
- Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
-
Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2020). Chemical Communications. Retrieved January 21, 2026, from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (2010). PMC. Retrieved January 21, 2026, from [Link]
-
Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
The Use of Spirocyclic Scaffolds in Drug Discovery. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Epoxide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. (n.d.). Google Patents.
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives. (n.d.). Google Patents.
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives. (n.d.). Google Patents.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 14. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
